molecular formula C20H28N2O4 B12811651 Naproxen 2-piperazine ethanol CAS No. 90294-25-0

Naproxen 2-piperazine ethanol

Cat. No.: B12811651
CAS No.: 90294-25-0
M. Wt: 360.4 g/mol
InChI Key: ONCMPMFRKIGYFG-FVGYRXGTSA-N
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Description

Naproxen 2-piperazine ethanol is a compound that combines the nonsteroidal anti-inflammatory drug (NSAID) naproxen with a piperazine moiety and an ethanol group. Naproxen is widely used for its pain-relieving and anti-inflammatory properties, commonly prescribed for conditions such as arthritis, dysmenorrhea, and acute gout . The addition of the piperazine and ethanol groups aims to enhance the solubility, bioavailability, and overall pharmacokinetic profile of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naproxen 2-piperazine ethanol involves multiple steps, starting with the preparation of naproxen and piperazine derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of ethanol groups under basic conditions . The key steps involve:

    Cyclization: The reaction between 1,2-diamine derivatives and sulfonium salts in the presence of a base like DBU to form protected piperazines.

    Addition of Ethanol: The protected piperazines are then reacted with ethanol under basic conditions to introduce the ethanol group.

Industrial Production Methods

Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. The process may include the use of catalysts such as 63% Cu/γ-Al2O3 in a flow tubular reactor at elevated temperatures and atmospheric pressure . This method ensures complete conversion of reactants and high selectivity towards the desired product.

Chemical Reactions Analysis

Types of Reactions

Naproxen 2-piperazine ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or iron (III) ions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like Raney nickel.

    Substitution: Substitution reactions involve the replacement of functional groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with Raney nickel catalyst.

    Substitution: Nucleophiles like sodium ethoxide or electrophiles like bromine.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced naproxen derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naproxen 2-piperazine ethanol stands out due to its combined properties of naproxen, piperazine, and ethanol. This unique combination results in improved solubility, enhanced bioavailability, and potentially greater therapeutic efficacy compared to naproxen alone .

Properties

CAS No.

90294-25-0

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid;2-piperazin-1-ylethanol

InChI

InChI=1S/C14H14O3.C6H14N2O/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;9-6-5-8-3-1-7-2-4-8/h3-9H,1-2H3,(H,15,16);7,9H,1-6H2/t9-;/m0./s1

InChI Key

ONCMPMFRKIGYFG-FVGYRXGTSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O.C1CN(CCN1)CCO

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O.C1CN(CCN1)CCO

Origin of Product

United States

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